molecular formula C11H12N2O2 B015774 3-(Pyridine-3-carbonyl)piperidin-2-one CAS No. 144751-22-4

3-(Pyridine-3-carbonyl)piperidin-2-one

Cat. No.: B015774
CAS No.: 144751-22-4
M. Wt: 204.22 g/mol
InChI Key: AKBAXTWXMULZOL-UHFFFAOYSA-N
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Description

3-(Pyridine-3-carbonyl)piperidin-2-one is a heterocyclic compound that features both a pyridine ring and a piperidinone moiety. This compound is of significant interest in organic chemistry due to its potential applications in medicinal chemistry and drug design. The presence of both nitrogen-containing rings makes it a versatile scaffold for the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridine-3-carbonyl)piperidin-2-one typically involves the acylation of piperidin-2-one with pyridine-3-carbonyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an inert atmosphere to prevent any side reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Pyridine-3-carbonyl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products:

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Hydroxyl derivatives of the piperidinone moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Pyridine-3-carbonyl)piperidin-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Pyridine-3-carbonyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

    Pyridine-3-carboxylic acid: Similar in structure but lacks the piperidinone moiety.

    Piperidin-2-one: Lacks the pyridine ring but shares the piperidinone structure.

    3-(Pyridine-2-carbonyl)piperidin-2-one: Similar but with the carbonyl group attached to the 2-position of the pyridine ring.

Uniqueness: 3-(Pyridine-3-carbonyl)piperidin-2-one is unique due to the specific positioning of the carbonyl group on the 3-position of the pyridine ring, which can influence its reactivity and interaction with biological targets. This unique structure allows for distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-(pyridine-3-carbonyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c14-10(8-3-1-5-12-7-8)9-4-2-6-13-11(9)15/h1,3,5,7,9H,2,4,6H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBAXTWXMULZOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)C(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395389
Record name 3-(Pyridine-3-carbonyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144751-22-4
Record name 3-(Pyridine-3-carbonyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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